molecular formula C9H19N3O2 B2364537 Tert-butyl 1,2,5-triazepane-1-carboxylate CAS No. 1138150-46-5

Tert-butyl 1,2,5-triazepane-1-carboxylate

Cat. No.: B2364537
CAS No.: 1138150-46-5
M. Wt: 201.27
InChI Key: JJFSNPFPUKXQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,2,5-triazepane-1-carboxylate (CAS 1138150-46-5) is a protected, seven-membered heterocyclic amine of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol, this compound serves as a key synthetic intermediate . The molecule features a [1,2,5]triazepane scaffold, which is being investigated as a versatile structural unit intended to replace conventional six-membered rings like piperazine or morpholine in lead compounds . This substitution can alter the molecular geometry and electronic properties, potentially leading to improved potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility for synthetic manipulations, and can be readily removed under acidic conditions to free the secondary amine for further functionalization. Research has demonstrated the utility of this core structure in generating analogues of known pharmaceuticals, such as the oxazolidinone antibacterial agent linezolid. Such analogues have exhibited potent in vitro and in vivo antibacterial activity, showing particular efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . As a building block, it offers multiple sites for modification, allowing researchers to explore diverse chemical space and fine-tune drug-like properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handle with care in a appropriately controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1,2,5-triazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-12/h10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFSNPFPUKXQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Structural Investigations of 1,2,5 Triazepane Systems

Influence of Substituents, Including the tert-Butoxycarbonyl Group, on Triazepane Conformation

The introduction of substituents onto the 1,2,5-triazepane ring can have a profound impact on its conformational equilibrium. The size, polarity, and electronic nature of a substituent can shift the balance between different conformers by introducing new steric and electronic interactions.

The tert-butoxycarbonyl (Boc) group, in particular, is a bulky substituent that is expected to exert significant steric influence. To avoid unfavorable steric clashes (A-strain), the Boc group will preferentially occupy a position on the ring that minimizes its interactions with other atoms, particularly those in pseudo-axial positions. This preference can lock the ring into a specific conformation or significantly raise the energy of other potential conformers.

Furthermore, the urethane (B1682113) linkage within the Boc group introduces its own conformational considerations. The amide bond of the C-N bond in the O=C-N-R system can exist in both cis and trans conformations, with the energy difference between them being smaller than in typical peptide bonds. This adds another layer of complexity, as the cis/trans equilibrium of the urethane can be coupled to the conformational state of the seven-membered ring.

Feature of Boc GroupConformational Influence on 1,2,5-Triazepane Ring
Steric Bulk Prefers pseudo-equatorial positions to minimize 1,3-diaxial-like interactions, potentially restricting the ring to a subset of its possible conformations.
Urethane Bond Can adopt both cis and trans conformations, leading to different rotamers that may favor distinct ring puckering.
Electronic Effects The lone pair on the urethane nitrogen participates in resonance with the carbonyl group, affecting the geometry and rotational barrier around the N-C(O) bond.

Stereochemical Aspects of Triazepane Ring Systems (Diastereoselectivity and Enantiopurity)

When substituents are introduced onto the 1,2,5-triazepane ring, chiral centers can be created, leading to the possibility of stereoisomers (enantiomers and diastereomers). The control of stereochemistry during the synthesis of such molecules is of paramount importance, especially for pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Diastereoselectivity: In syntheses involving the formation of a new chiral center on a pre-existing chiral or prochiral triazepane ring, the existing stereochemistry can direct the approach of reagents. This often results in the preferential formation of one diastereomer over another. The conformational preferences of the ring and its substituents play a crucial role in determining the facial selectivity of reactions. For example, a bulky group like the Boc substituent can block one face of the ring, forcing an incoming reactant to attack from the less hindered side, thereby leading to a high degree of diastereoselectivity. mdpi.com

Enantiopurity: For therapeutic applications, it is often necessary to prepare a single enantiomer of a chiral drug. This can be achieved through several strategies, including asymmetric synthesis (using chiral catalysts or auxiliaries), the use of enantiomerically pure starting materials, or the resolution of a racemic mixture. nih.govnih.gov For substituted 1,2,5-triazepanes, ensuring enantiopurity is critical for achieving the desired therapeutic effect and avoiding potential off-target activities associated with the unwanted enantiomer. The development of stereoselective synthetic routes is therefore a key challenge in the chemistry of these heterocyclic systems. mdpi.comelsevierpure.com

Chemical Transformations and Derivatization Strategies of the 1,2,5 Triazepane Scaffold

Functionalization at Nitrogen and Carbon Centers of the Triazepane Ring

The presence of multiple nitrogen atoms in the 1,2,5-triazepane ring offers numerous opportunities for functionalization, primarily through N-acylation and N-alkylation. The use of an N-Boc protecting group, as in tert-butyl 1,2,5-triazepane-1-carboxylate, is a key strategy to differentiate the reactivity of the nitrogen atoms, allowing for sequential and controlled derivatization.

N-protected rsc.orgnih.govwiley.comtriazepane derivatives are valuable intermediates for creating structurally diverse molecules. nih.gov For instance, these scaffolds can be modified with various functional groups to synthesize analogues of known therapeutic agents, highlighting their utility as versatile structural units in drug discovery. nih.gov

One of the most direct methods for functionalizing the nitrogen centers is acylation. In studies on fused 1,2,5-triazepine-1,5-dione systems, which serve as mimics for cis-peptidyl prolinamides, acylation at the N-3 position has been successfully demonstrated. rsc.org This transformation, equivalent to N-terminal acylation in a peptide chain, can be achieved using standard peptide coupling procedures. rsc.org This highlights the ability to selectively introduce acyl groups onto specific nitrogen atoms within the triazepane framework, a critical step in building more complex molecules.

Detailed research findings on the N-acylation of a fused triazepine system are presented below:

ReactantReagents and ConditionsProductYieldRef
Fused 1,2,5-triazepine-1,5-dioneStandard peptide coupling proceduresN-3 acylated triazepine dioneNot specified rsc.org

While N-functionalization is well-documented, direct functionalization of the carbon centers within the saturated 1,2,5-triazepane backbone is less commonly reported in the literature. The reactivity of the ring is dominated by the nucleophilic character of the nitrogen atoms, making them the primary sites for chemical modification.

Ring Modifications and Annulation Reactions of 1,2,5-Triazepines

Beyond simple functionalization, the 1,2,5-triazepane scaffold can serve as a foundational unit for the construction of more complex, fused heterocyclic systems. These ring modification and annulation reactions significantly expand the chemical space accessible from this core structure.

A key strategy involves designing precursors that undergo intramolecular cyclization to form fused bicyclic or polycyclic structures. For example, the synthesis of a fused 1,2,5-triazepine-1,5-dione heterocycle has been achieved through the cyclization of an N-(2-bromoacetylprolyl)hydrazine precursor. rsc.org This process creates a new ring fused to the triazepane core, demonstrating a powerful method for generating rigid, conformationally constrained molecules that can mimic peptide structures. rsc.org

The chemistry of 1,2,5-triazepines has been reviewed, covering a range of reactions that lead to both monocyclic and fused heterocyclic systems. researchgate.net These transformations often involve multistep sequences and a variety of reagents to modify the initial triazepine ring into more elaborate structures. researchgate.net Examples of fused systems derived from the 1,2,5-triazepine scaffold include pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepines and pyrazolo[5,1-d] rsc.orgnih.govwiley.comtriazepines. researchgate.net

The table below summarizes examples of annulation and ring fusion strategies involving the 1,2,5-triazepine scaffold.

Starting Material TypeReaction TypeResulting Fused SystemRef
N-(2-bromoacetylprolyl)hydrazineIntramolecular CyclizationFused 1,2,5-triazepine-1,5-dione rsc.org
Substituted Pyridines/PyrrolesMulti-step SynthesisPyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepine researchgate.net
Pyrazole carboxylateRecyclization with hydrazine (B178648)Pyrazolo[5,1-d] rsc.orgnih.govwiley.comtriazepine researchgate.net

These annulation reactions are critical for developing novel molecular architectures with specific three-dimensional shapes and functionalities, which are often required for biological activity.

Regioselective and Chemoselective Transformations

The 1,2,5-triazepane scaffold, particularly when differentially protected, presents a challenge and an opportunity for regioselective and chemoselective transformations. With multiple nucleophilic nitrogen atoms and potentially activatable C-H bonds, controlling where a reaction occurs is paramount for predictable synthesis.

Regioselectivity refers to the preferential reaction at one of several possible positions. In a molecule like this compound, the Boc group deactivates the N-1 nitrogen, leaving the N-2 and N-5 positions as the most likely sites for further reaction. The specific site of functionalization (N-2 vs. N-5) can often be controlled by steric and electronic factors of both the substrate and the incoming reagent. While specific studies on the regioselective functionalization of this exact compound are not extensively detailed, principles from related nitrogen heterocycles can be applied. For instance, in the N-alkylation of diaryl-1,2,3-triazoles, regioselective synthesis of N1- and N2-substituted isomers has been achieved by careful selection of synthetic routes and reaction conditions.

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also critical. For a triazepane derivative that may contain other functional groups (e.g., esters, amides), reagents must be chosen that react exclusively with the intended nitrogen atom of the ring. Catalyst choice can be a powerful tool to control chemoselectivity. For example, in certain metalloradical reactions, the electronic properties of the metal catalyst can be tuned to switch the reaction pathway between a molecular rearrangement and a C(sp³)–H amination, yielding completely different products from the same starting material. acs.org Similarly, solvent choice has been shown to direct the outcome of multicomponent reactions, leading to different heterocyclic products by favoring one reaction pathway over another. rsc.org

The table below outlines general strategies that can be employed to achieve selective transformations on poly-nitrogen heterocycles, which are applicable to the 1,2,5-triazepane scaffold.

Selectivity TypeControlling FactorExample PrinciplePotential Application on 1,2,5-Triazepane
RegioselectivityProtecting GroupsA Boc group at N-1 directs functionalization to other N atoms.Selective alkylation or acylation at the N-2 or N-5 position.
RegioselectivitySteric HindranceBulky reagents may preferentially react at the less sterically hindered nitrogen.Differentiating between N-2 and N-5 based on the substitution pattern.
ChemoselectivityCatalyst ChoiceDifferent metal catalysts (e.g., Co vs. Fe) can favor different reaction pathways (rearrangement vs. C-H amination). acs.orgDirecting functionalization to a specific N-H vs. C-H bond.
ChemoselectivitySolvent EffectsThe polarity and coordinating ability of the solvent can stabilize different transition states, favoring one product. rsc.orgControlling the outcome of reactions with ambident nucleophiles/electrophiles.

By leveraging these principles of regioselectivity and chemoselectivity, chemists can navigate the synthetic challenges posed by the multifunctional 1,2,5-triazepane scaffold to produce well-defined, complex molecules for various applications.

Advanced Applications of 1,2,5 Triazepane Scaffolds in Organic Synthesis

Triazepanes as Versatile Structural Units in Compound Design

The 1,2,5-triazepane scaffold is increasingly recognized as a versatile structural unit in the design of novel compounds, particularly in the field of drug discovery. nih.gov These seven-membered heterocyclic derivatives serve as effective candidate structures to replace more conventional moieties like piperazine (B1678402) or morpholine (B109124). nih.gov A key advantage of the 1,2,5-triazepane ring is that it offers multiple sites for modification with various functional groups, providing a platform for fine-tuning the physicochemical and pharmacological properties of a lead molecule. nih.gov

The synthesis of N-protected heterocycles, such as those using a tert-butyloxycarbonyl (Boc) group, is a common strategy to facilitate their functionalization. nih.gov The utility of this scaffold has been demonstrated through the synthesis of analogues of existing drugs. For instance, researchers have successfully synthesized analogues of the oxazolidinone antibacterial agent linezolid (B1675486) by incorporating the 1,2,5-triazepane unit. nih.gov These novel analogues have exhibited potent antibacterial activity, underscoring the potential of these seven-membered heterocycles as versatile and valuable units for drug discovery. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

The structural attributes of the 1,2,5-triazepane scaffold make it highly suitable for combinatorial chemistry and the synthesis of small molecule libraries. nih.govnih.gov The ability to introduce diversity at multiple positions on the triazepane ring allows for the rapid generation of a large number of analogues for high-throughput screening. Methodologies that are amenable to library production, such as one-pot multicomponent reactions, are particularly valuable in this context. nih.gov

While direct examples of large libraries based on the simple tert-butyl 1,2,5-triazepane-1-carboxylate are not extensively detailed, the principle has been demonstrated with closely related structures. For example, automated parallel synthesis platforms have been used to construct a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides, a related seven-membered sultam scaffold. nih.gov This work highlights the compatibility of such heterocyclic systems with automated synthesis for the rapid production of compound libraries. nih.gov Furthermore, multicomponent reactions like the Petasis reaction have been specifically employed for the one-pot synthesis of new fused 1,2,5-triazepine heterocycles, a technique explicitly cataloged under combinatorial chemistry methods. nih.gov Such approaches are ideal for library synthesis as they combine multiple building blocks in a single, efficient step to generate structural complexity and diversity.

Reaction TypeScaffoldApplication in Library SynthesisReference
Petasis ReactionFused 1,2,5-Triazepine-dionesOne-pot synthesis suitable for generating diverse heterocycles for library creation. nih.gov
Double aza-Michael / Huisgen Cycloaddition1,2,5-Thiadiazepane 1,1-dioxidesAutomated parallel synthesis of a 96-member library, demonstrating scaffold suitability for high-throughput synthesis. nih.gov

Role as Dipeptide Mimetics in Scaffold Design

The 1,2,5-triazepane scaffold has been ingeniously employed to create constrained dipeptide mimetics, which are crucial tools for studying protein-protein interactions and developing peptidomimetic drugs. rsc.org Peptidomimetics aim to replicate the spatial arrangement of amino acid side chains in a peptide while overcoming the metabolic instability of the amide backbone. The seven-membered triazepane ring can be used to lock the geometry of appended substituents into a conformation that mimics specific secondary structures of peptides, such as turns.

Specifically, fused 1,2,5-triazepine-1,5-dione heterocycles have been synthesized as conformational mimetics for cis-peptidyl prolinamides. rsc.org Proline residues play a unique role in peptide and protein structure due to the restricted rotation around the peptide bond, which can adopt either a cis or trans conformation. The synthesized triazepine-dione system is designed to mimic the structural features of the less common but biologically important cis conformation. rsc.org By preparing these constrained scaffolds, it is possible to create peptide mimetics of defined stereochemistry where the non-proline residues can be varied, allowing for systematic exploration of structure-activity relationships. rsc.org Acylation at different nitrogen atoms of the triazepine ring corresponds to N-terminal or C-terminal extension of the mimicked dipeptide, further enhancing its utility in scaffold design. rsc.org

Integration into Complex Molecular Architectures (e.g., Fused Systems)

The 1,2,5-triazepine ring is a valuable building block for the construction of more complex, polycyclic molecular architectures. The fusion of the triazepine ring to other heterocyclic or aromatic systems generates novel scaffolds with unique three-dimensional shapes and chemical properties. These fused systems are of significant interest in medicinal chemistry for accessing new areas of chemical space.

A variety of synthetic methods have been developed to integrate the 1,2,5-triazepine moiety into fused ring systems. Examples of such complex architectures include:

nih.govnih.govrsc.orgTriazepino[5,4-a]-benzimidazoles : These have been synthesized via the condensation of an appropriately substituted benzimidazole (B57391) derivative with hydrazine (B178648) hydrate, followed by a thermal heterocyclization step. researchgate.net

Pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepines : These tricyclic systems are prepared starting from substituted 2-chloropyridine (B119429) derivatives bearing a pyrrole (B145914) moiety. researchgate.net

Pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepines : A representative of this class, 4-oxo-7-phenyl-5,8-dihydro-4H-pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepine-2-carbohydrazide, was synthesized through the recyclization of a pyrazolo[5,1-c] rsc.orgnih.govoxazine precursor with hydrazine hydrate. researchgate.net

nih.govrsc.orgresearchgate.netTriazolo[5,1-d] nih.govnih.govrsc.orgtriazepines : Novel mesoionic variants of this fused system have been developed through the intramolecular cyclization of 1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates. researchgate.net

These examples demonstrate the synthetic tractability of the 1,2,5-triazepine ring and its utility as a component in the design of intricate, polycyclic molecules. researchgate.netresearchgate.net

Fused Heterocyclic SystemSynthetic Precursor(s)Reference
nih.govnih.govrsc.orgTriazepino[5,4-a]-benzimidazoleEthyl (2-benzoyl-1H-benzimidazol-1-yl)acetate and hydrazine hydrate researchgate.net
Pyrido[2,3-c]pyrrolo[1,2-e]1,2,5-triazepine2-chloro(pyrrolyl-1)-3-pyridine derivatives researchgate.net
Pyrazolo[5,1-d] nih.govnih.govrsc.orgtriazepineMethyl 4-oxo-6-phenyl-4H-pyrazolo[5,1-c] rsc.orgnih.govoxazine-2-carboxylate and hydrazine hydrate researchgate.net
Mesoionic nih.govrsc.orgresearchgate.netTriazolo[5,1-d] nih.govnih.govrsc.orgtriazepine1-amino-3-phenacyl-4-carbohydrazido-1,2,3-triazolium-5-olates researchgate.net

Exploration in Advanced Organic Synthesis Methodologies

The synthesis of the 1,2,5-triazepane core and its derivatives is increasingly being achieved through advanced and efficient organic synthesis methodologies. These modern techniques often offer advantages in terms of reaction speed, yield, atom economy, and the ability to generate molecular complexity rapidly.

One prominent example is the use of multicomponent reactions (MCRs). The Petasis reaction, a powerful MCR, has been successfully applied to the one-pot synthesis of new fused 1,2,5-triazepine-3,6-diones and 1,2,5-triazepine-3,7-diones. nih.gov This approach allows for the assembly of these complex heterocyclic systems from simple, readily available starting materials in a single step, which is highly advantageous for creating chemical libraries. nih.gov

Other advanced synthetic strategies reported for the formation of related triazepine systems include:

Photochemical Ring Expansion : Fully unsaturated 1,2,5-triazepines have been synthesized through the photochemical ring expansion of 4-azidopyridazines. researchgate.net

Annulation Reactions : An unprecedented [4+3] annulation reaction between aza-ortho-quinone methides and arylcarbohydrazonoyl chlorides has been developed to access the triazepine core under mild conditions. researchgate.net

Ultrasound Irradiation : While demonstrated for the 1,3,5-triazepane isomer, the use of ultrasound to promote multicomponent reactions for synthesizing triazepane-dione derivatives represents an advanced methodology that could potentially be adapted for 1,2,5-triazepane synthesis. mdpi.comnih.gov

These methodologies highlight the ongoing efforts to develop novel and powerful tools for the construction of 1,2,5-triazepane-containing molecules, facilitating their exploration in various scientific fields.

Q & A

Basic Questions

Q. What are the standard synthetic routes for tert-butyl 1,2,5-triazepane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and carbamate protection. For example, triazole-containing analogs are synthesized via cyclopropylamine and thiocyanate reactions under reflux conditions . Optimization can employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., factorial design) help identify optimal yields, as demonstrated in epoxidation studies using Mo(CO)₆ .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : For structural elucidation of the triazepane ring and tert-butyl group.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination. SHELX programs refine crystallographic data, resolving ambiguities in bond lengths and angles .
  • HPLC : To assess purity, especially for intermediates in multi-step syntheses .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life, as recommended for similar carbamates .

Advanced Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved for this compound?

  • Methodological Answer : Dynamic effects in solution (e.g., ring puckering in triazepane) may cause NMR signal splitting, while X-ray provides static solid-state data. Use variable-temperature NMR to study conformational flexibility. Refine X-ray data with SHELXL, which accounts for disorder and thermal motion . Cross-validate with DFT calculations to reconcile differences .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., proteases) using software like AutoDock Vina.
  • QSAR Modeling : Correlate structural features (e.g., substituents on the triazepane ring) with activity data from analogs .
  • MD Simulations : Assess binding stability over time, particularly for flexible heterocycles .

Q. What strategies improve scalability of the synthesis while maintaining purity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Reduces side reactions by controlling residence time and mixing efficiency.
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress.
  • Crystallization Optimization : Employ anti-solvent addition or cooling gradients to enhance yield and purity, as seen in azepane derivative syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.